REACTION_CXSMILES
|
[CH:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[CH2:2].[CH:8]([N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15])=[CH2:9].S(OC)(OC)(=O)=O>>[CH:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[CH2:2].[CH:8]([NH+:10]1[CH2:14][CH2:13][N:3]([CH3:1])[CH2:11]1)=[CH2:9].[CH:8]([N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15])=[CH2:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)[NH+]1CN(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[CH2:2].[CH:8]([N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15])=[CH2:9].S(OC)(OC)(=O)=O>>[CH:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[CH2:2].[CH:8]([NH+:10]1[CH2:14][CH2:13][N:3]([CH3:1])[CH2:11]1)=[CH2:9].[CH:8]([N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15])=[CH2:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)[NH+]1CN(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[CH2:2].[CH:8]([N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15])=[CH2:9].S(OC)(OC)(=O)=O>>[CH:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[CH2:2].[CH:8]([NH+:10]1[CH2:14][CH2:13][N:3]([CH3:1])[CH2:11]1)=[CH2:9].[CH:8]([N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15])=[CH2:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)[NH+]1CN(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[CH2:2].[CH:8]([N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15])=[CH2:9].S(OC)(OC)(=O)=O>>[CH:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[CH2:2].[CH:8]([NH+:10]1[CH2:14][CH2:13][N:3]([CH3:1])[CH2:11]1)=[CH2:9].[CH:8]([N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15])=[CH2:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)[NH+]1CN(CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |